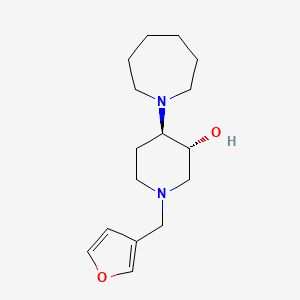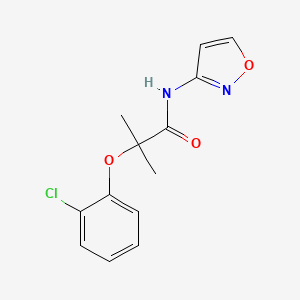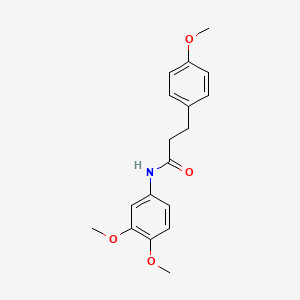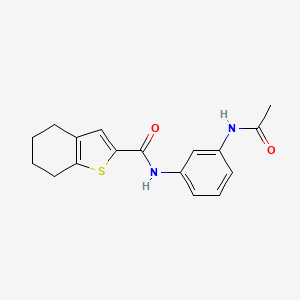![molecular formula C18H15N3O5 B5189718 (4Z)-4-[(2-methoxy-5-nitrophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B5189718.png)
(4Z)-4-[(2-methoxy-5-nitrophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-4-[(2-methoxy-5-nitrophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione is a complex organic compound characterized by its unique structure, which includes a pyrazolidine-3,5-dione core substituted with a methoxy-nitrophenyl group and a methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(2-methoxy-5-nitrophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione typically involves a multi-step processThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced techniques such as catalytic oxidation and response surface methodology can further enhance the yield and reduce production costs .
化学反応の分析
Types of Reactions
(4Z)-4-[(2-methoxy-5-nitrophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts such as palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
科学的研究の応用
(4Z)-4-[(2-methoxy-5-nitrophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (4Z)-4-[(2-methoxy-5-nitrophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
Dichloroanilines: These compounds have similar aromatic structures but differ in their substituents and functional groups.
Steviol Glycosides: Although structurally different, these compounds share some functional similarities in terms of their applications in the food and pharmaceutical industries.
Uniqueness
(4Z)-4-[(2-methoxy-5-nitrophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
(4Z)-4-[(2-methoxy-5-nitrophenyl)methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c1-11-3-5-13(6-4-11)20-18(23)15(17(22)19-20)10-12-9-14(21(24)25)7-8-16(12)26-2/h3-10H,1-2H3,(H,19,22)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJDIYBQHCHMJW-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])OC)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C=CC(=C3)[N+](=O)[O-])OC)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl (1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]non-3-yl)(oxo)acetate](/img/structure/B5189638.png)

![DIBENZYL({2-HYDROXY-3-[N-(3-METHYLPHENYL)BENZENESULFONAMIDO]PROPYL})AMINE](/img/structure/B5189649.png)
![5-{[5-(1H-benzimidazol-2-ylthio)-2-furyl]methylene}-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5189651.png)
![2-{2,4-DIOXO-1-PHENYL-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}-N-(2,4,6-TRIMETHYLPHENYL)ACETAMIDE](/img/structure/B5189657.png)
![2,6-di-tert-butyl-4-[2-(2-hydroxyphenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B5189675.png)
![3-[(3-Bromophenyl)methyl]-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B5189682.png)
![(5E)-5-{[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B5189693.png)
![2-[6-(4-morpholinyl)-3-pyridazinyl]hydrazinecarbothioamide](/img/structure/B5189701.png)

![1-[2-(4-methoxyphenyl)-1-methylethyl]-3-piperidinol](/img/structure/B5189714.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B5189726.png)

